molecular formula C16H17N3O2 B7466991 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide

Cat. No.: B7466991
M. Wt: 283.32 g/mol
InChI Key: COVKQCAITZCKHK-UVTDQMKNSA-N
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Description

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Chemical Reactions Analysis

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The cyano group and phenylmethylidene moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Piperidinones: These compounds contain a piperidine ring with a ketone group and exhibit different reactivity and biological activities.

    Spiropiperidines: These derivatives have a spirocyclic structure, which imparts unique chemical and biological properties.

    Substituted Piperidines: Compounds with various substituents on the piperidine ring can have diverse pharmacological activities.

Properties

IUPAC Name

1-[(Z)-2-cyano-3-phenylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-11-14(10-12-4-2-1-3-5-12)16(21)19-8-6-13(7-9-19)15(18)20/h1-5,10,13H,6-9H2,(H2,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVKQCAITZCKHK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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